Methyl 3-(2-bromoethyl)benzoate
Description
Methyl 3-(2-bromoethyl)benzoate is a brominated aromatic ester featuring a 2-bromoethyl substituent at the meta position of the benzoate ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol. The compound is characterized by a reactive bromine atom on the ethyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and drug design . Key synonyms include 3-(Bromomethyl)benzoic acid methyl ester and m-carbomethoxybenzyl bromide, though its structural distinction lies in the ethyl chain (vs. methyl in some analogs) .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
methyl 3-(2-bromoethyl)benzoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
JESNXFHPSDALES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Bromoethyl-Substituted Benzoates
Structural analogs of methyl 3-(2-bromoethyl)benzoate differ in the position of the bromoethyl group on the benzoate ring. Key examples include:
Key Findings :
- Reactivity : The meta-substituted 3-(2-bromoethyl) derivative exhibits balanced steric and electronic effects, enabling efficient alkylation in drug intermediates (e.g., HIV-1 fusion inhibitors) .
- Physical Properties : Para-substituted analogs (e.g., Methyl 4-(2-bromoethyl)benzoate) have higher melting points due to symmetry, whereas ortho isomers are less thermally stable .
Bromoethyl vs. Bromomethyl Derivatives
Methyl 3-(bromomethyl)benzoate (CAS: 36877-48-6) shares structural similarity but replaces the ethyl chain with a methyl group.
Substituent Variants: Bromoethoxy vs. Bromoethyl
Methyl 3-(2-bromoethoxy)benzoate (CID 10491483) introduces an oxygen atom into the substituent, altering electronic and reactivity profiles:
| Property | This compound | Methyl 3-(2-bromoethoxy)benzoate |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₃ |
| Polarity | Lower (no ether oxygen) | Higher (oxygen increases polarity) |
| Stability | Stable under acidic conditions | Prone to hydrolysis at the ether bond |
Functional Differences :
Comparison with Ureido-Substituted Benzoates
Therapeutic Relevance :
- Bromoethyl derivatives are pivotal in covalent drug design (e.g., protease inhibitors), whereas ureido analogs target non-covalent interactions (e.g., kinase inhibition) .
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